1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is a sesquiterpene lactone with significant biological activity. It is classified under the broader category of sesquiterpenoids, which are known for their diverse pharmacological properties. The chemical formula for this compound is C21H30O6, and it has a molecular weight of approximately 378.5 g/mol. This compound has been studied for its potential therapeutic applications, particularly in the context of cancer and inflammation.
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is derived from various plant sources, particularly those belonging to the Asteraceae family. It is often isolated from species such as Inula japonica, where it exhibits notable bioactive properties. The classification of this compound as a sesquiterpenoid highlights its structural characteristics and potential biological functions, including anti-inflammatory and cytotoxic effects against tumor cells .
The synthesis of 1-O-Acetyl-6beta-O-Isobutyrylbritannilactone can be achieved through several organic synthesis techniques, typically involving the modification of natural precursors. Common methods include:
The synthesis process often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound .
The molecular structure of 1-O-Acetyl-6beta-O-Isobutyrylbritannilactone features a lactone ring, which is characteristic of sesquiterpenoids. The presence of acetyl and isobutyryl groups contributes to its unique chemical properties.
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone participates in various chemical reactions typical of sesquiterpenoids, including:
Reactions involving this compound are often studied in vitro to assess their biological implications, particularly regarding enzyme inhibition or activation .
The mechanism of action for 1-O-Acetyl-6beta-O-Isobutyrylbritannilactone involves its interaction with specific biological targets. Notably, it has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes.
Research indicates that this compound binds to sEH through hydrogen bonding interactions with amino acid residues, effectively modulating inflammatory pathways such as the MAPK/NF-kB signaling cascade. This action results in decreased levels of pro-inflammatory mediators like nitric oxide and tumor necrosis factor-alpha .
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is typically a solid at room temperature with a melting point that can vary based on purity. It is recommended to store it at low temperatures (0°C short term; -20°C long term) in a desiccated environment to maintain stability.
The compound exhibits notable solubility in organic solvents such as ethanol and methanol but has limited solubility in water due to its lipophilic nature. Its reactivity profile includes susceptibility to hydrolysis and oxidation, which are important considerations for its stability during storage and application .
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone has several scientific applications:
This compound exemplifies the rich potential found within natural products for developing new therapeutic agents.
1-O-Acetyl-6β-O-isobutyrylbritannilactone (C~21~H~30~O~6~) is a sesquiterpene lactone derivative predominantly isolated from Inula japonica Thunb. (Asteraceae), a flowering plant native to East Asia. This compound belongs to the britannilactone structural subclass characterized by a germacranolide skeleton with esterified acetyl and isobutyryl functional groups at the C-1 and C-6 positions, respectively [6] [8]. Its molecular weight of 378.46 g/mol and lipophilic nature facilitate interactions with diverse biological targets, particularly inflammatory and oncogenic pathways [2] [6]. The compound exemplifies the chemical diversity of asteraceous plants, where it functions as a secondary metabolite contributing to plant defense mechanisms. Its structural complexity—featuring α-methylene-γ-lactone moieties and esterified side chains—is pharmacologically significant, as these groups enable covalent binding to cellular proteins and modulation of signaling cascades [1] [7].
Inula japonica (Japanese elecampane) thrives across Korea, Japan, and northern China, typically in wetlands and coastal regions. This perennial herb is distinguished by yellow composite flowers and has been taxonomically classified within the Asteraceae family, which encompasses over 20 medicinally utilized Inula species in Asia [4]. Phytochemical studies reveal that the flowers contain the highest concentration of 1-O-acetyl-6β-O-isobutyrylbritannilactone, alongside structurally related sesquiterpenoids like 1-O-acetylbritannilactone, tomentosin, and alantolactone [1] [6]. The compound's occurrence correlates with the plant's ecological adaptation, as sesquiterpene lactones deter herbivores and pathogens through their bitter taste and cytotoxic properties [4].
Ethnopharmacologically, Inula japonica flowers ("Xuan Fu Hua" in Traditional Chinese Medicine) have been prepared as ethanol extracts (IJE) or decoctions for respiratory conditions (asthma, cough), inflammatory disorders, and metabolic ailments. Contemporary research validates these applications, demonstrating that 70% ethanol extracts rich in britannilactone derivatives suppress pro-inflammatory cytokines (TNF-α, IL-6) and inhibit lipid accumulation in adipocytes [4]. The following table summarizes key sesquiterpenoids in I. japonica:
Table 1: Major Bioactive Sesquiterpenoids in Inula japonica
Compound Name | Molecular Formula | Concentration in Flowers | Biological Activities |
---|---|---|---|
1-O-Acetyl-6β-O-isobutyrylbritannilactone | C~21~H~30~O~6~ | ~0.25% (dry weight) | Anti-inflammatory, sEH inhibition |
1-O-Acetylbritannilactone | C~17~H~24~O~5~ | 0.25% | Antifungal, NF-κB inhibition |
Britanin | C~20~H~26~O~6~ | Not quantified | Cytotoxic, topoisomerase inhibition |
Tomentosin | C~15~H~20~O~2~ | Trace | Anti-adipogenic |
Bioactivity-guided fractionation confirms that 1-O-acetyl-6β-O-isobutyrylbritannilactone contributes significantly to the plant's therapeutic effects, particularly in obesity-related models where it downregulates lipogenic genes (Fas, Scd1, Srebp-1c) in hepatic tissues [4].
Traditional medicine systems across Asia have utilized Inula species for millennia, with documented use in the Shennong Herbal (~100 B.C.) and Tang Herbal (659 A.D.) [3] [9]. Inula japonica was specifically prescribed in Korean and Chinese folk medicine for "dampness-phlegm" syndromes, encompassing asthma, bronchitis, and digestive complaints. Practitioners prepared flowers as teas, tinctures, or poultices, leveraging the plant's purported ability to regulate Qi (vital energy) and resolve mucus congestion [4] [9]. The WHO acknowledges that 80% of populations in some Asian and African countries continue relying on such traditional therapies due to accessibility, affordability, and cultural alignment [9].
1-O-Acetyl-6β-O-isobutyrylbritannilactone exemplifies the "empirical-to-experimental" transition in pharmacognosy. Initially embedded in holistic formulations, it is now isolated, standardized, and mechanistically characterized. This evolution mirrors historical precedents like artemisinin (from Artemisia annua) and salicin (from Salix alba), where traditional applications guided modern drug development [3] [9]. The compound's journey reflects a broader paradigm: ~40% of modern pharmaceuticals originate from natural products or traditional knowledge systems, underscoring their role as discovery engines [9].
Sesquiterpenoid lactones constitute a structurally diverse class with over 5,000 known variants, yet only a fraction have been pharmacologically optimized. 1-O-Acetyl-6β-O-isobutyrylbritannilactone exemplifies three key trends in contemporary sesquiterpenoid research:
Target Identification: The compound inhibits soluble epoxide hydrolase (sEH), an enzyme that inactivates anti-inflammatory epoxyeicosatrienoic acids (EETs). Biochemical assays demonstrate uncompetitive inhibition (K~d~ = 2.43 μM) through binding to Tyr343, Ile363, and Asn472 residues, thereby elevating EET levels and suppressing NF-κB-mediated inflammation [2] [6]. This mechanism aligns with strategies to treat neurodegenerative and metabolic diseases where sEH overexpression exacerbates pathology [2].
Structural Optimization: Semisynthetic modifications of the britannilactone core—such as esterification at C-6 or C-1—enhance bioactivity. For example, 1-O-acetyl-6β-O-isobutyrylbritannilactone exhibits superior angiogenic suppression versus its parent compound (1-O-acetylbritannilactone) in lung cancer models, attributable to improved target affinity via the isobutyryl moiety [6] [8].
Multimodal Action: Beyond sEH, the compound modulates:
Table 2: Mechanistic Targets and Therapeutic Implications of 1-O-Acetyl-6β-O-Isobutyrylbritannilactone
Biological Target | Experimental Model | Observed Effect | Therapeutic Implication |
---|---|---|---|
Soluble epoxide hydrolase (sEH) | Recombinant human enzyme | Uncompetitive inhibition (K~d~ = 2.43 μM) | Anti-inflammatory, neuroprotection |
NF-κB p65 subunit | Vascular smooth muscle cells | Inhibits nuclear translocation & DNA binding | Atherosclerosis, vasculitis |
VEGFR2-Src-FAK cascade | Lung cancer xenografts | Suppresses endothelial tube formation | Anticancer adjuvant |
PPARγ/C/EBPα | 3T3-L1 adipocytes | Downregulates adipogenic gene expression | Anti-obesity |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0